molecular formula C14H8ClF4N3O2S B7434031 4-chloro-3-fluoro-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide

4-chloro-3-fluoro-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide

Cat. No. B7434031
M. Wt: 393.7 g/mol
InChI Key: VZUWFPIGDVIHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-fluoro-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-chloro-3-fluoro-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide involves the inhibition of specific enzymes and receptors. It has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in several types of cancer cells. It also exhibits inhibitory activity against the angiotensin II type 1 receptor, which is involved in the regulation of blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-3-fluoro-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide have been extensively studied. It has been found to exhibit potent inhibitory activity against several enzymes and receptors, which makes it a promising candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-3-fluoro-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide in lab experiments is its potent inhibitory activity against several enzymes and receptors. However, one of the limitations is that it may exhibit toxicity at higher concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of 4-chloro-3-fluoro-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide. One of the directions is to explore its potential applications in the development of new drugs for the treatment of cancer and hypertension. Another direction is to investigate its mechanism of action in more detail to identify new targets for drug development. Additionally, further studies are needed to determine its toxicity profile and potential side effects.

Synthesis Methods

The synthesis of 4-chloro-3-fluoro-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide involves the reaction of 4-chloro-3-fluoroaniline with 6-(trifluoromethyl)-1H-benzimidazole-2-amine in the presence of a suitable base and a sulfonating agent. The resulting compound is purified by recrystallization to obtain the final product.

Scientific Research Applications

4-chloro-3-fluoro-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against several enzymes and receptors, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

4-chloro-3-fluoro-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF4N3O2S/c15-9-3-2-8(6-10(9)16)25(23,24)22-13-20-11-4-1-7(14(17,18)19)5-12(11)21-13/h1-6H,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUWFPIGDVIHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-fluoro-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide

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